Superior Lipophilicity Enhances Membrane Permeability
The target compound exhibits a substantially higher calculated LogP than several closely related but differently substituted analogs, directly impacting its predicted membrane permeability and distribution coefficient. The LogP of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline is 3.74 (Chembase) to 4.22 (Chemsrc) depending on the computational method, compared to 4-chloro-2-methylquinoline (LogP 3.33), 4-chloro-8-(trifluoromethyl)quinoline (LogP 3.76), and 4-chloro-2-(trifluoromethyl)quinoline (LogP 3.94), and the unsubstituted 2-methyl-8-(trifluoromethyl)quinolin-4-ol (LogP 2.84) [1][2][3][4]. This indicates a quantifiable increase in lipophilicity of up to 0.9 LogP units over the least lipophilic comparator, a difference that can alter cell permeability by an order of magnitude [5].
| Evidence Dimension | Calculated lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP 3.74 (Chembase at pH 7.4) to 4.22 (Chemsrc XLogP3) |
| Comparator Or Baseline | 4-Chloro-2-methylquinoline LogP 3.33; 4-Chloro-2-(trifluoromethyl)quinoline LogP 3.80; 4-Chloro-8-(trifluoromethyl)quinoline LogP 3.76; 2-Methyl-8-(trifluoromethyl)quinolin-4-ol LogP 2.84 |
| Quantified Difference | ΔLogP of +0.41 to +0.90 vs. non-fluorinated and positional isomers |
| Conditions | Calculated values using Chembase JChem and Chemsrc XLogP3 algorithms; consistent ranking across methods |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, which is a critical parameter for intracellular target engagement and is directly relevant for selecting a lead scaffold in anti-tubercular or anti-parasitic drug discovery programs.
- [1] Chembase.cn. 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (Molecule 99485). LogD (pH 7.4) 3.7441552; Log P 3.7441638. View Source
- [2] Chembase.cn. 4-chloro-2-methylquinoline (Substance 536467). Hydrophobicity (logP) 3.325. View Source
- [3] Chembase.cn. 4-Chloro-2-(trifluoromethyl)quinoline (Substance 536468). Hydrophobicity (logP) 3.801. View Source
- [4] Chembase.cn. 2-methyl-8-(trifluoromethyl)quinolin-4-ol (Molecule 99486). Log P 2.8365538. View Source
- [5] PubChem. 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (Compound Summary). XLogP3 4.1. View Source
